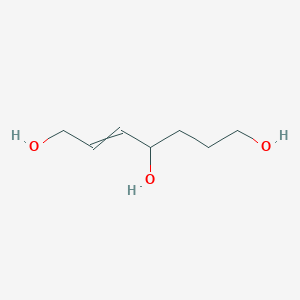
Hept-2-ene-1,4,7-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hept-2-ene-1,4,7-triol is an organic compound characterized by a seven-carbon chain with a double bond at the second position and hydroxyl groups at the first, fourth, and seventh positions. This compound is part of the family of alkenes and polyols, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hept-2-ene-1,4,7-triol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of hept-2-yne, followed by selective reduction and hydroxylation. The reaction typically requires a hydroboration reagent such as diborane (B2H6) and an oxidizing agent like hydrogen peroxide (H2O2) under alkaline conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes using transition metal catalysts to facilitate the addition of hydroxyl groups. The use of environmentally friendly solvents and reagents is also emphasized to ensure sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions: Hept-2-ene-1,4,7-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The double bond can be reduced to form heptane-1,4,7-triol using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.
Reduction: H2 gas with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Formation of hept-2-en-1-one, hept-2-en-4-one, and hept-2-en-7-one.
Reduction: Formation of heptane-1,4,7-triol.
Substitution: Formation of hept-2-en-1,4,7-trichloride.
Wissenschaftliche Forschungsanwendungen
Hept-2-ene-1,4,7-triol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of hept-2-ene-1,4,7-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond allows for potential interactions with enzymes and receptors, modulating biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Hept-2-ene-1,4,7-triol can be compared with other similar compounds such as:
Hept-2-ene-1,4-diol: Lacks the hydroxyl group at the seventh position, making it less versatile in certain reactions.
Hept-2-ene-1,7-diol: Lacks the hydroxyl group at the fourth position, affecting its reactivity and applications.
Heptane-1,4,7-triol: Saturated version of this compound, lacking the double bond, which reduces its reactivity in certain chemical reactions.
The unique combination of a double bond and multiple hydroxyl groups in this compound makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
59742-70-0 |
|---|---|
Molekularformel |
C7H14O3 |
Molekulargewicht |
146.18 g/mol |
IUPAC-Name |
hept-2-ene-1,4,7-triol |
InChI |
InChI=1S/C7H14O3/c8-5-1-3-7(10)4-2-6-9/h1,3,7-10H,2,4-6H2 |
InChI-Schlüssel |
XNTAENBZPPCFMK-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(C=CCO)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















